5,6-Diamino-3-methyluracil-d3
Overview
Description
5,6-Diamino-3-methyluracil-d3 is a deuterium-labeled derivative of 5,6-diamino-3-methyluracil. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study metabolic pathways, reaction mechanisms, and other biochemical processes. The molecular formula of this compound is C5H5D3N4O2, and it has a molecular weight of 159.16.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-methyluracil-d3 typically involves the introduction of deuterium atoms into the 5,6-diamino-3-methyluracil molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Synthesis: The compound is synthesized in batches, with strict control over reaction parameters such as temperature, pressure, and reaction time.
Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3-methyluracil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups at positions 5 and 6 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
5,6-Diamino-3-methyluracil-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used to trace metabolic pathways and study enzyme-catalyzed reactions in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of nucleic acid metabolism and related diseases.
Industry: The compound is used in the production of stable isotope-labeled standards for environmental and clinical analysis.
Mechanism of Action
The mechanism of action of 5,6-Diamino-3-methyluracil-d3 involves its incorporation into biochemical pathways where it acts as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include nucleic acid synthesis, enzyme-catalyzed reactions, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-3-methyluracil: The non-deuterated form of the compound.
6-Amino-1,3-dimethyluracil: A similar compound with different substitution patterns.
5,6-Diamino-1,3-dimethyluracil: Another derivative with additional methyl groups.
Uniqueness
5,6-Diamino-3-methyluracil-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound in various biochemical processes, making it a valuable tool in scientific research.
Properties
IUPAC Name |
5,6-diamino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVGMVHBVVSCF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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